molecular formula C22H20N2OS B2402005 2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone CAS No. 2034523-13-0

2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

Cat. No. B2402005
M. Wt: 360.48
InChI Key: DTANZHXQDZLZRB-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure and promising pharmacological properties, which make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Catalytic Behavior in Organometallic Chemistry

The derivative 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, similar in structure to the queried compound, was used to prepare NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes showed good catalytic activities for ethylene reactivity, highlighting potential applications in organometallic chemistry and industrial catalysis (Sun et al., 2007).

Synthesis of Heterocyclic Compounds

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound with a similar core structure, was used as a starting material for synthesizing new heterocyclic compounds. This demonstrates the compound's utility in the synthesis of diverse chemical structures, potentially for pharmaceutical or material science applications (Attaby et al., 2006).

Electrochemical Synthesis

In a study on electrochemical syntheses, derivatives of the queried compound were used to generate 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This suggests applications in electrochemical processes and organic synthesis (Nematollahi et al., 2014).

Biomedical Research

Derivatives of the queried compound have shown potential in biomedical research. For instance, 2-pyridin-2-yl-1H-indole derivatives exhibited estrogen receptor binding affinity and photophysical properties, suggesting applications in medical imaging or hormone-related therapies (Kasiotis & Haroutounian, 2006).

Microwave-Assisted Synthesis

A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine using a compound structurally similar to the queried one. This showcases the compound's role in facilitating novel synthesis methods (Ankati & Biehl, 2010).

properties

IUPAC Name

2-benzylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-22(16-26-15-17-4-2-1-3-5-17)24-13-10-20-14-19(6-7-21(20)24)18-8-11-23-12-9-18/h1-9,11-12,14H,10,13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTANZHXQDZLZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone

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